molecular formula C22H18N2O2S B304950 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B304950
M. Wt: 374.5 g/mol
InChI Key: FPBYVYRIFYHYMC-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MAFP, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). This enzyme is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is a major signaling molecule in the endocannabinoid system. MAFP has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and cancer.

Mechanism of Action

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one inhibits the activity of MAGL, which is responsible for the breakdown of 2-AG. By inhibiting MAGL, this compound increases the levels of 2-AG in the body, which can activate the cannabinoid receptors CB1 and CB2. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and reduced tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce pain perception in animal models of chronic pain, as well as to reduce inflammation in models of inflammatory diseases such as arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its specificity for MAGL, which allows for the selective inhibition of this enzyme without affecting other enzymes in the endocannabinoid system. However, this compound has a short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, this compound is not suitable for use in human studies due to its potential toxicity.

Future Directions

There are several potential future directions for research on 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its therapeutic applications. One area of interest is the development of more potent and selective MAGL inhibitors, which could have greater efficacy and fewer side effects than this compound. Additionally, further research is needed to fully understand the role of the endocannabinoid system in various diseases and to identify the most promising therapeutic targets. Finally, clinical studies are needed to evaluate the safety and efficacy of MAGL inhibitors in humans.

Synthesis Methods

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized by reacting 2-furfuraldehyde with 4-methylthiophenol to form 5-[(4-methylphenyl)sulfanyl]-2-furfuraldehyde. This intermediate is then reacted with 4-phenyl-3-buten-2-one to form the final product, this compound.

Scientific Research Applications

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in scientific research to study the role of the endocannabinoid system in various diseases. It has been shown to have potential therapeutic applications in pain, inflammation, cancer, and neurodegenerative diseases. This compound has been used to investigate the effects of 2-AG on the immune system, as well as its role in modulating pain perception.

properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

(4E)-5-methyl-4-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H18N2O2S/c1-15-8-11-19(12-9-15)27-21-13-10-18(26-21)14-20-16(2)23-24(22(20)25)17-6-4-3-5-7-17/h3-14H,1-2H3/b20-14+

InChI Key

FPBYVYRIFYHYMC-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.